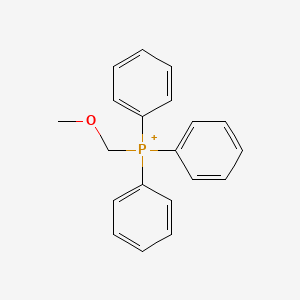

(Methoxymethyl)triphenylphosphonium

Descripción

Historical Development of Methoxymethyl Wittig Reagents

The foundation for the use of (Methoxymethyl)triphenylphosphonium chloride was laid in the 1950s with the groundbreaking work of Georg Wittig, who discovered that phosphonium (B103445) ylides could react with carbonyl compounds to form alkenes. thermofisher.com This reaction, now known as the Wittig reaction, became one of the most important methods for C-C double bond formation in synthetic organic chemistry. thermofisher.com

Shortly after this discovery, in 1958, Samuel G. Levine reported a significant extension of this methodology: the use of methoxymethylenetriphenylphosphorane as a reagent for the homologation of aldehydes and ketones. wikipedia.org This marked the introduction of a reliable method to lengthen a carbon chain by a single atom. The initial report demonstrated the reaction's utility on the steroid tigogenone. wikipedia.org

The preparation of the key precursor, (Methoxymethyl)triphenylphosphonium chloride, was first described by Georg Wittig and his student M. Schlosser in 1961, involving the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether. google.com Over the years, alternative and improved methods for its synthesis have been developed. For instance, procedures using a mixture of dimethoxymethane (B151124) (methylal) and acetyl chloride in place of the highly carcinogenic chloromethyl methyl ether have been established, enhancing the safety and practicality of its preparation. wikipedia.orggoogle.com The development of polymer-supported versions of the reagent was also explored to simplify product purification, as the phosphine (B1218219) oxide byproduct can be removed by simple filtration. rsc.org

Fundamental Significance in Modern Organic Synthesis

Wittig Reaction: The phosphonium salt is first deprotonated with a strong base (e.g., potassium t-butoxide, n-butyllithium) to generate the corresponding ylide, methoxymethylenetriphenylphosphorane. commonorganicchemistry.com This ylide then reacts with an aldehyde or ketone to form a vinyl ether (enol ether). wikipedia.org

Hydrolysis: The resulting enol ether is subsequently treated with an acid to hydrolyze it to the corresponding aldehyde, which now has one more carbon atom than the starting carbonyl compound. wikipedia.org

This homologation strategy is a cornerstone in multistep total synthesis of complex natural products and pharmaceutical agents. The reaction conditions are generally mild, and the reagent tolerates a variety of functional groups. guidechem.com Its importance is highlighted by its application as a key step in the synthesis of numerous significant molecules.

Interactive Data Table: Applications in Total Synthesis

| Target Molecule | Description | Starting Material Class | Reference |

| (+)-Artemisinin | An important antimalarial drug. | Ketone | sigmaaldrich.comsigmaaldrich.com |

| Quinine | An antimalarial and anti-arrhythmic agent. | Ketone | wikipedia.org |

| Picrinine | An Akuammiline (B1256633) alkaloid. | Aldehyde | sigmaaldrich.comsigmaaldrich.com |

| Substituted Quinolines | A class of compounds with diverse biological activities. | Ketone | sigmaaldrich.comsigmaaldrich.com |

| Cephalotaxine | An antiviral and antitumor agent. | Aldehyde | chemicalbook.com |

The versatility of this reagent has been further demonstrated in various synthetic contexts. For example, it has been used to synthesize 2-cyclopropylpropanal from cyclopropyl (B3062369) methyl ketone with high yields. guidechem.com Microwave-assisted Wittig reactions using this reagent have also been developed, dramatically reducing reaction times to as little as three minutes while maintaining good yields. researchgate.net This continuous innovation underscores the enduring importance of (methoxymethyl)triphenylphosphonium-based reagents in the synthetic chemist's toolkit.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H20OP+ |

|---|---|

Peso molecular |

307.3 g/mol |

Nombre IUPAC |

methoxymethyl(triphenyl)phosphanium |

InChI |

InChI=1S/C20H20OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3/q+1 |

Clave InChI |

SDMCZCALYDCRBH-UHFFFAOYSA-N |

SMILES canónico |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Routes for Methoxymethyl Triphenylphosphonium

Conventional Synthetic Protocols

Traditional methods for synthesizing (methoxymethyl)triphenylphosphonium chloride have been established for decades and are still widely referenced.

The most direct and long-established method for preparing (methoxymethyl)triphenylphosphonium chloride is the reaction of triphenylphosphine (B44618) (PPh₃) with chloromethyl methyl ether (CH₃OCH₂Cl). google.comresearchgate.net This reaction is a classic example of P-alkylation, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl methyl ether.

The reaction is typically carried out by treating triphenylphosphine with the halogenated ether. google.comresearchgate.net The product, a stable white solid, precipitates from the reaction mixture and can be isolated by filtration. google.comgoogle.com This method's primary drawback is the use of chloromethyl methyl ether, a highly toxic and carcinogenic reagent. nih.govorganic-chemistry.org

A patented synthesis method specifies reacting triphenylphosphine with chloromethyl methyl ether in anhydrous acetone (B3395972) under a nitrogen atmosphere. The process involves an initial reaction phase at 36-38°C for 3 hours, followed by a second phase at a higher temperature of 46-48°C for another 3 hours. This procedure reports high yields, with one example achieving 88.5%. google.com

Reaction Scheme: (C₆H₅)₃P + CH₃OCH₂Cl → [(C₆H₅)₃PCH₂OCH₃]⁺Cl⁻

To circumvent the direct use of the hazardous chloromethyl methyl ether, an alternative procedure involves its in situ generation from less toxic precursors. google.com This can be achieved by reacting acetyl chloride with dimethoxymethane (B151124). google.comorganic-chemistry.org The chloromethyl methyl ether formed in the reaction mixture is then immediately trapped by triphenylphosphine to yield the desired phosphonium (B103445) salt. google.com

One patented process describes adding acetyl chloride to a suspension of triphenylphosphine in dimethoxymethane at a controlled temperature of 10 to 40°C. The reaction mixture is typically stirred for an extended period, ranging from 10 to 50 hours, after which the precipitated (methoxymethyl)triphenylphosphonium chloride is separated by filtration. google.com This method avoids the handling of isolated chloromethyl methyl ether and is reported to produce the salt free from the highly carcinogenic bis(chloromethyl)ether. google.com

| Reactants | Molar Ratio (PPh₃:AcCl:DMM) | Temperature (°C) | Time (h) | Reported Melting Point (°C) |

| PPh₃, AcCl, DMM | 1 : 1.2 : ~4.5 | 15-25 | 23 | - |

| PPh₃, AcCl, DMM | 1 : 1.2 : ~4.5 | 20-25 | 24 | 178 |

| PPh₃, AcCl, DMM, MeOH | 1 : 1.2 : ~4.5 : 0.06 | Reflux | 3 | 196 |

This table summarizes reaction conditions from a patented procedure for the synthesis of (methoxymethyl)triphenylphosphonium chloride via the reaction of triphenylphosphine with acetyl chloride and dimethoxymethane. google.com

Optimized Synthesis and Isolation Techniques

Efforts to improve the synthesis have focused on increasing yield, purity, and operational simplicity while minimizing the use of toxic materials. A patented, optimized protocol for the P-alkylation with chloromethyl methyl ether utilizes anhydrous acetone as the solvent. google.com The reaction proceeds under a nitrogen atmosphere with specific temperature staging: an initial 3-hour period at 36-38°C followed by another 3 hours at 46-48°C. After the reaction, the product is isolated by filtration, washed with absolute ether, and dried. google.com This optimized method claims yields as high as 88.5% and produces high-purity (methoxymethyl)triphenylphosphonium chloride. google.com

Isolation of the final product typically involves standard laboratory techniques. After the reaction is complete, the solid phosphonium salt is collected by filtration. google.comgoogle.com Washing the crude product, often with a solvent in which the salt is insoluble like diethyl ether, removes unreacted starting materials and byproducts. google.com Subsequent drying yields the purified phosphonium salt. google.comgoogle.com For purification of related phosphonium salts, passing the reaction mixture through a short silica (B1680970) gel column has also been described. nih.gov

Development of Analogous α-Alkoxymethylphosphonium Salts

Research has also extended to the synthesis of various α-alkoxymethylphosphonium salts, which are valuable for creating structurally diverse vinyl ethers.

A significant advancement is the development of a one-pot method for synthesizing α-alkoxymethyltriphenylphosphonium iodides using a triphenylphosphine/iodine (PPh₃/I₂) combination. nih.govd-nb.info This protocol is notable for its mild, room-temperature reaction conditions and its avoidance of toxic reagents and intermediates. nih.govnih.gov

In this method, triphenylphosphine and iodine are first mixed in a solvent like toluene, followed by the addition of a bis-alkoxymethane. researchgate.net The reaction is efficient and general, accommodating a wide range of primary, secondary, tertiary, and benzylic alkoxy groups, with reported yields between 70% and 91%. nih.govd-nb.infonih.gov This approach represents a greener route to this class of functionalized phosphonium salts. d-nb.info

| Entry | R in ROCH₂OR | Product | Yield (%) |

| a | CH₃ | [(C₆H₅)₃PCH₂OCH₃]⁺I⁻ | 80 |

| b | C₂H₅ | [(C₆H₅)₃PCH₂OC₂H₅]⁺I⁻ | 87 |

| c | n-C₃H₇ | [(C₆H₅)₃PCH₂O(n-C₃H₇)]⁺I⁻ | 82 |

| d | n-C₄H₉ | [(C₆H₅)₃PCH₂O(n-C₄H₉)]⁺I⁻ | 75 |

| e | CH₂Ph | [(C₆H₅)₃PCH₂OCH₂Ph]⁺I⁻ | 85 |

This table showcases the substrate scope and yields for the synthesis of various α-alkoxymethyltriphenylphosphonium iodides using the PPh₃/I₂ method, adapted from literature data. nih.govd-nb.info

Mechanistic Investigations of Methoxymethyl Triphenylphosphonium Reactivity

Generation of Methoxymethylenetriphenylphosphorane (Wittig Ylide)

The formation of the crucial Wittig reagent, methoxymethylenetriphenylphosphorane, begins with the synthesis of its precursor, (methoxymethyl)triphenylphosphonium chloride. sigmaaldrich.com This phosphonium (B103445) salt is typically prepared through the quaternization of triphenylphosphine (B44618) with chloromethyl methyl ether. wikipedia.orgwikipedia.org The subsequent step, and the focus of this section, is the deprotonation of this salt to generate the highly reactive ylide. wikipedia.orgmasterorganicchemistry.com An ylide is a neutral, dipolar species with adjacent positive and negative charges. libretexts.orglibretexts.org The carbon-hydrogen bond adjacent to the positively charged phosphorus atom in the phosphonium salt is rendered sufficiently acidic to be removed by a strong base. masterorganicchemistry.comtotal-synthesis.com

The choice of base is critical for the efficient generation of the methoxymethylenetriphenylphosphorane ylide. The increased acidity of the phosphonium salt's α-hydrogen allows for deprotonation by various strong bases. libretexts.org The resulting ylide is intensely colored, often described as blood-red, which is characteristic of destabilized ylides. wikipedia.org Common strategies employ a range of strong bases, each with specific applications and considerations. wikipedia.orglibretexts.org

n-Butyllithium (n-BuLi): This organolithium reagent is a very strong base frequently used for the complete formation of Wittig reagents. libretexts.orgchegg.com It readily deprotonates the phosphonium salt to yield the phosphorane, lithium salt, and butane. wikipedia.orglibretexts.orglibretexts.org

Lithium Diisopropylamide (LDA): LDA is another powerful, non-nucleophilic base capable of generating phosphorus ylides. mcmaster.cayoutube.com Its use is common in various Wittig reactions to ensure efficient ylide formation.

Potassium tert-Butoxide (KOtBu): This alkoxide is an effective base for generating ylides, particularly for methylenations of sterically hindered ketones. libretexts.orgsci-hub.se Using potassium-containing bases can be advantageous as lithium salts, a byproduct of using n-BuLi, can sometimes hinder the subsequent olefination step. sci-hub.se Potassium tert-butoxide has been shown to provide high yields in Wittig reactions with nonstabilized ylides. sci-hub.sesemanticscholar.org

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride is also employed to deprotonate phosphonium salts. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction produces the desired ylide and hydrogen gas. youtube.com

Sodium Methoxide (B1231860) (NaOMe): While weaker than organolithium reagents, sodium methoxide can be a suitable base for generating ylides, particularly when the resulting carbanion is stabilized. organic-chemistry.org

The relative effectiveness and choice of base can be influenced by factors such as the stability of the ylide being formed and the presence of other functional groups in the reactants. total-synthesis.comorganic-chemistry.org

| Base | Formula | Common Application |

| n-Butyllithium | C4H9Li | General purpose, strong base for complete ylide formation. libretexts.orglibretexts.org |

| Lithium Diisopropylamide | [(CH3)2CH]2NLi | Strong, non-nucleophilic base for ylide generation. mcmaster.cayoutube.com |

| Potassium tert-Butoxide | (CH3)3COK | Effective for nonstabilized ylides and sterically hindered substrates. libretexts.orgsci-hub.se |

| Sodium Hydride | NaH | Strong, non-nucleophilic base. wikipedia.orgorganic-chemistry.org |

| Sodium Methoxide | CH3ONa | Suitable for stabilized ylides. organic-chemistry.org |

Detailed Wittig Olefination Reaction Pathways

Modern mechanistic understanding, supported by significant evidence, suggests that the Wittig reaction, particularly under lithium-salt-free conditions, proceeds through a concerted [2+2] cycloaddition mechanism. wikipedia.orgstackexchange.com In this pathway, the phosphorus ylide and the carbonyl compound react directly to form a four-membered heterocyclic intermediate known as an oxaphosphetane, without the formation of a betaine (B1666868) intermediate. organic-chemistry.orgwikipedia.orgresearchgate.net This cycloaddition is sometimes described as having a [π2s+π2a] topology. wikipedia.org The oxaphosphetane is the sole intermediate in this kinetically controlled process. wikipedia.org Although rarely isolated, the existence of oxaphosphetanes has been confirmed by techniques such as ³¹P-NMR spectroscopy. adichemistry.comwikipedia.org The oxaphosphetane then decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide. libretexts.orglibretexts.org

Historically, the Wittig mechanism was often described as proceeding through a stepwise pathway involving a dipolar, zwitterionic intermediate called a betaine. organic-chemistry.orgadichemistry.comstackexchange.com This classical mechanism posits that the nucleophilic ylide attacks the carbonyl carbon to form the betaine, which then undergoes ring-closure to the oxaphosphetane. libretexts.orglibretexts.org While the concerted [2+2] cycloaddition is now widely accepted for lithium-free reactions, the role of betaines is still a subject of research, especially when lithium salts are present, as they may stabilize the betaine and allow for equilibration of intermediates. organic-chemistry.orgwikipedia.org

The stereochemical outcome of the Wittig reaction is determined during the formation of the oxaphosphetane. total-synthesis.com The process known as "stereochemical drift," where the initial stereochemistry of the addition does not directly translate to the final alkene product, has been identified and is influenced by the potential for equilibration of intermediates. libretexts.orgwikipedia.org For unstabilized ylides like methoxymethylenetriphenylphosphorane, the reaction is typically Z-selective, meaning it predominantly forms the (Z)-alkene. organic-chemistry.orgadichemistry.com This selectivity is a result of the kinetic control of the reaction under lithium-free conditions. wikipedia.org

The primary thermodynamic driving force behind the Wittig reaction is the formation of the exceptionally stable triphenylphosphine oxide. total-synthesis.comadichemistry.comyoutube.com The phosphorus-oxygen double bond (P=O) is very strong, making its formation a highly exothermic and favorable process. total-synthesis.comyoutube.com This energetic payoff overcomes the energy required to break the carbon-oxygen π-bond of the carbonyl and the phosphorus-carbon π-bond of the ylide, effectively driving the reaction to completion. masterorganicchemistry.com The decomposition of the oxaphosphetane intermediate is an irreversible step that leads to the thermodynamically stable alkene and phosphine (B1218219) oxide products. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions Involving (Methoxymethyl)triphenylphosphonium

While the (methoxymethyl)triphenylphosphonium salt is primarily known as a precursor to the corresponding Wittig reagent, the phosphonium moiety itself can participate in reactions. The phosphorus atom in the salt is electrophilic, and the entire group can act as a leaving group in certain nucleophilic substitution reactions.

Research into the reactivity of phosphonium salts has shown they can be synthesized via the SN2 reaction of a phosphine with an alkyl halide. libretexts.orgwalisongo.ac.id Conversely, the stability of the triphenylphosphine leaving group allows for the displacement of the (methoxymethyl)triphenylphosphonium group by a potent nucleophile, although this is a less common application compared to its use in olefination. The reactivity in such substitution reactions is influenced by the nature of the nucleophile and the substituents on the phosphorus atom. For instance, the electron-withdrawing effect of the methoxy (B1213986) group in (methoxymethyl)triphenylphosphonium chloride can influence the electrophilicity of the adjacent carbon, although detailed studies on its displacement are less common than for simple alkyltriphenylphosphonium salts. researchgate.net Generally, nucleophilic substitution reactions at a saturated carbon bearing a phosphonium group are a fundamental aspect of organophosphorus chemistry. walisongo.ac.idsapub.org More broadly, methods exist for the synthesis of phosphonium salts from alcohols, which involves the in-situ generation of a halide that is then displaced by triphenylphosphine, highlighting the versatility of nucleophilic substitution pathways in accessing and modifying these reagents. organic-chemistry.org

Phenyl Transfer Reactions

While (Methoxymethyl)triphenylphosphonium chloride is a widely utilized reagent for methoxymethylenation via the Wittig reaction, its reactivity can also encompass alternative pathways, including rearrangements involving the transfer of a phenyl group from the phosphorus atom. These phenyl transfer reactions, though less common than the canonical olefination, are of significant mechanistic interest as they shed light on the intrinsic reactivity of the phosphonium ylide structure.

Under specific conditions, particularly thermal stress or in the presence of certain reagents, the triphenylphosphonium group can undergo rearrangement where a phenyl substituent migrates from the phosphorus atom to an adjacent carbon or heteroatom. This phenomenon has been observed in related phosphonium ylide systems and provides a framework for understanding potential side reactions or alternative synthetic applications of (methoxymethyl)triphenylphosphonium chloride.

Detailed research into analogous systems has revealed that the mechanism of phenyl transfer can be influenced by several factors, including the nature of the substituents on the ylidic carbon and the reaction conditions. For instance, studies on thiocarbonyl-stabilised triphenylphosphonium ylides have demonstrated a novel thermal isomerization process. researchgate.netnih.govnih.govmdpi.com In this process, a net transfer of a phenyl group from the phosphorus atom to the sulfur atom occurs, leading to the formation of (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes. This reaction is proposed to proceed through a transient λ⁵-1,2-thiaphosphete intermediate. nih.gov

The proposed mechanism for this P-to-S phenyl transfer is initiated by the attack of the nucleophilic sulfur atom on the phosphorus center. This is followed by a rearrangement within the intermediate to yield the final product. While this involves a transfer to a sulfur atom, it establishes the precedence for phenyl migration from the phosphorus core of a triphenylphosphonium ylide.

Furthermore, investigations into the alkaline hydrolysis of various vinyl- and halomethyl-triphenylphosphonium halides have shown that these reactions can be accompanied by phenyl migration from the phosphorus atom to an adjacent carbon atom. rsc.org The presence of an electron-delocalizing substituent or a suitable leaving group on the α-carbon atom is suggested to facilitate this migration. rsc.org Given that the methoxymethyl group in (methoxymethyl)triphenylphosphonium chloride contains an ether linkage, the possibility of its involvement in facilitating such rearrangements under specific basic or thermal conditions cannot be entirely ruled out.

Although detailed studies focusing exclusively on the phenyl transfer reactions of (methoxymethyl)triphenylphosphonium chloride are not extensively documented in the literature, the findings from these related systems provide a basis for postulating a potential mechanistic pathway. A hypothetical phenyl transfer from the phosphorus to the ylidic carbon in the corresponding ylide, methoxymethylenetriphenylphosphorane, would lead to the formation of a diphenyl(methoxymethyl)(phenyl)phosphine derivative.

To illustrate the conditions and outcomes of such rearrangements in analogous systems, the following data from studies on related phosphonium salts are presented:

Table 1: Phenyl Migration in Thiocarbonyl-Stabilised Phosphonium Ylides

| Starting Ylide | Reaction Conditions | Product | Yield (%) | Reference |

| Ph₃P=C(H)C(=S)t-Bu | Flash Vacuum Pyrolysis (650 °C) | (Z)-Ph₂P-C(H)=C(SPh)t-Bu | Not specified | researchgate.netmdpi.com |

| Ph₃P=C(H)C(=S)Ph | Flash Vacuum Pyrolysis (650 °C) | (Z)-Ph₂P-C(H)=C(SPh)Ph | Not specified | researchgate.netmdpi.com |

Table 2: Phenyl Migration during Hydrolysis of Triphenylphosphonium Salts

| Phosphonium Salt | Reaction Conditions | Major Product Type | Reference |

| Buta-1,3-dien-1-yltriphenylphosphonium bromide | Alkaline Hydrolysis | Phenyl migration product | rsc.org |

| Triphenyl-2-phenylvinylphosphonium bromide | Alkaline Hydrolysis | Phenyl migration product | rsc.org |

| Halomethyltriphenylphosphonium halides | Alkaline Hydrolysis | Phenyl migration product | rsc.org |

These examples underscore that phenyl migration is a viable, albeit context-dependent, reaction channel for triphenylphosphonium derivatives. The propensity for (methoxymethyl)triphenylphosphonium chloride to undergo such a transformation would likely depend on forcing conditions that could promote the cleavage of a P-C(phenyl) bond and the formation of a new C-C bond, potentially influenced by the nature of the base and solvent employed in the reaction.

Synthetic Transformations Via Methoxymethyl Triphenylphosphonium: Carbonyl Olefination and Homologation

Carbonyl Olefination for Enol Ether Formation

The reaction of (methoxymethyl)triphenylphosphonium chloride with aldehydes and ketones, known as the Wittig reaction, is a fundamental method for the formation of enol ethers. sigmaaldrich.comsigmaaldrich.com This transformation involves the initial deprotonation of the phosphonium (B103445) salt with a strong base to form the corresponding phosphorus ylide, methoxymethylenetriphenylphosphorane. wikipedia.orglibretexts.org This ylide, a nucleophilic carbon species, then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. mnstate.edulibretexts.orgyoutube.com

The subsequent steps of the mechanism are generally understood to proceed through a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com This intermediate rapidly fragments to yield the desired enol ether and triphenylphosphine (B44618) oxide, a thermodynamically stable byproduct that drives the reaction forward. libretexts.orgmasterorganicchemistry.com The general scheme for this reaction is as follows:

Step 1: Ylide Formation: (Methoxymethyl)triphenylphosphonium chloride is treated with a strong base (e.g., n-butyllithium, sodium amide) to generate the reactive ylide. libretexts.orgmasterorganicchemistry.com

Step 2: Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde or ketone. libretexts.orgyoutube.com

Step 3: Intermediate Formation and Collapse: A betaine and subsequently an oxaphosphetane intermediate are formed, which then decomposes to the final products. libretexts.orgmasterorganicchemistry.com

This methodology has been successfully applied in the synthesis of complex molecules, including natural products like (+)-artemisinin and quinine. sigmaaldrich.comwikipedia.org

Table 1: Examples of Carbonyl Olefination for Enol Ether Formation

| Carbonyl Compound | Product Enol Ether | Reference |

| Tigogenone | Homologated enol ether | wikipedia.org |

| Aldehydes (general) | Substituted enol ethers | acs.orgtcichemicals.com |

| Ketones (general) | Substituted enol ethers | sigmaaldrich.comtcichemicals.com |

One-Carbon Homologation of Aldehydes and Ketones

A significant application of the enol ethers synthesized via the Wittig reaction with (methoxymethyl)triphenylphosphonium chloride is their role as intermediates in the one-carbon homologation of aldehydes and ketones. wikipedia.orgtcichemicals.com This process effectively lengthens the carbon chain of the starting carbonyl compound by a single carbon atom. researchgate.netrsc.org

Hydrolysis of Intermediate Enol Ethers to Extended Carbonyl Compounds

The enol ethers produced from the Wittig reaction can be readily hydrolyzed under acidic conditions to yield the corresponding one-carbon homologated aldehyde or ketone. wikipedia.orgechemi.com The mechanism of this hydrolysis involves the protonation of the enol ether at the α-carbon, which is the more nucleophilic position due to resonance with the oxygen lone pair. echemi.comguidechem.comstackexchange.com This protonation forms an oxonium ion, which is then attacked by water to form a hemiacetal intermediate. stackexchange.comalmerja.net Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of the extended carbonyl compound. echemi.com

This two-step sequence of Wittig olefination followed by hydrolysis provides a reliable method for converting an aldehyde (R-CHO) into a longer aldehyde (R-CH2-CHO) or a ketone into a longer ketone. acs.org

Table 2: Examples of One-Carbon Homologation via Enol Ether Hydrolysis

| Starting Carbonyl | Intermediate Enol Ether | Homologated Carbonyl | Reference |

| Aldehyde | Methyl vinyl ether | C1-Homologated aldehyde | researchgate.net |

| Ketone | Substituted enol ether | C1-Homologated ketone | nih.gov |

Synthesis of C1-Homologated Aliphatic Nitriles

The one-carbon homologation strategy can be extended to the synthesis of C1-homologated aliphatic nitriles. researchgate.net This transformation is achieved in a one-pot process starting from an aldehyde. The aldehyde is first reacted with the (methoxymethyl)triphenylphosphonium ylide to form the corresponding methyl vinyl ether. researchgate.net Subsequent hydrolysis of this intermediate with an acid, such as p-toluenesulfonic acid (p-TsOH), yields the homologated aldehyde. researchgate.net This aldehyde is then treated with molecular iodine and aqueous ammonia (B1221849) under metal cyanide-free conditions to afford the C1-homologated aliphatic nitrile. researchgate.net

Alternative methods for converting aldehydes to nitriles, which could be adapted for the homologated aldehyde, include the Schmidt reaction using azidotrimethylsilane (B126382) or dehydration of aldoximes. nih.govorganic-chemistry.orglibretexts.org

Generation of Vinyl Sulfides via Thioalkyl Phosphonium Analogs

Analogous to the use of (methoxymethyl)triphenylphosphonium chloride for enol ether synthesis, thioalkyl phosphonium salts can be employed to generate vinyl sulfides. acs.org For instance, (methylthiomethyl)triphenylphosphonium chloride reacts with aldehydes to produce vinyl sulfides. acs.org This reaction provides an alternative route to these valuable synthetic intermediates, which are otherwise prepared through methods like hydrothiolation of alkynes or cross-coupling reactions. acs.org The resulting vinyl sulfides can then be hydrolyzed to afford one-carbon homologated ketones, representing an efficient two-step homologation of aldehydes to ketones. acs.org

Stereochemical Control and Regioselectivity in Methoxymethyl Triphenylphosphonium Mediated Reactions

Control of Z/E Alkene Stereochemistry in Wittig Olefination

Influence of Ylide Stabilization

Non-stabilized ylides, such as methoxymethylenetriphenylphosphorane, typically react with aldehydes under kinetic control to predominantly form the Z-alkene. wikipedia.orgresearchgate.netmasterorganicchemistry.com This selectivity arises from the geometry of the initial addition of the ylide to the carbonyl group, leading to a cis-oxaphosphetane intermediate that rapidly decomposes to the Z-alkene and triphenylphosphine (B44618) oxide. rsc.org The driving force for this decomposition is the formation of the very strong phosphorus-oxygen double bond. jk-sci.com

In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally favor the formation of the E-alkene. researchgate.netmasterorganicchemistry.com This is because the initial addition to the carbonyl is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which then decomposes to the E-alkene. masterorganicchemistry.comnih.gov

While specific Z/E ratio data for the reaction of methoxymethylenetriphenylphosphorane with a wide range of aldehydes is not extensively tabulated in readily available literature, the general principle of Z-selectivity for non-stabilized ylides is a well-established tenet of the Wittig reaction.

Impact of Reaction Conditions and Additives (e.g., Lithium Salts)

The stereochemical outcome of the Wittig reaction can be significantly influenced by the reaction conditions, most notably the presence of lithium salts. researchgate.net When lithium-free conditions are employed, the reaction of non-stabilized ylides with aldehydes generally proceeds via a concerted [2+2] cycloaddition, leading to high Z-selectivity. researchgate.net

However, the addition of lithium salts, such as lithium bromide or lithium iodide, can have a profound effect, often leading to a decrease in Z-selectivity and an increase in the proportion of the E-alkene. researchgate.net This phenomenon, sometimes referred to as "stereochemical drift," is attributed to the coordination of the lithium cation to the oxygen atom of the betaine (B1666868) intermediate. This coordination can stabilize the betaine, allowing for equilibration between the erythro (leading to Z-alkene) and threo (leading to E-alkene) diastereomers before the irreversible formation of the oxaphosphetane. researchgate.net In some cases, particularly with certain solvents like dimethylformamide, the presence of lithium iodide can lead to almost exclusive formation of the Z-isomer with unstabilized ylides. researchgate.net

The choice of base used to generate the ylide can also introduce lithium salts into the reaction mixture. For instance, the use of n-butyllithium (n-BuLi) will generate lithium halides as a byproduct, which can then influence the stereoselectivity. semanticscholar.org Conversely, using sodium-based reagents can favor the formation of the Z-alkene. masterorganicchemistry.com

Table 1: Illustrative Effect of Lithium Salts on Wittig Stereoselectivity (General)

| Ylide Type | Aldehyde | Conditions | Predominant Isomer |

| Non-stabilized | Aliphatic/Aromatic | Salt-free | Z |

| Non-stabilized | Aliphatic/Aromatic | With LiX | Mixture of Z and E (often lower Z-selectivity) |

This table illustrates the general trend; specific ratios for (Methoxymethyl)triphenylphosphonium are not widely reported.

Schlosser Modification for Enhanced E-Selectivity

While non-stabilized ylides typically favor the formation of Z-alkenes, the Schlosser modification of the Wittig reaction provides a powerful method to invert this selectivity and obtain the E-alkene. researchgate.netudel.edu This procedure is particularly useful for ylides like methoxymethylenetriphenylphosphorane that would otherwise yield the Z-isomer.

The key to the Schlosser modification is the deliberate generation and manipulation of the betaine intermediate. The reaction is carried out at low temperatures in the presence of excess lithium salts to stabilize the initially formed erythro-betaine. This intermediate is then treated with a strong base, such as phenyllithium (B1222949), at low temperature. This deprotonates the carbon atom alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation of this intermediate with a carefully chosen proton source, often a hindered alcohol, occurs stereoselectively to generate the more stable threo-betaine. Finally, addition of a potassium base, such as potassium tert-butoxide, induces elimination to furnish the E-alkene with high stereoselectivity. udel.edu

Table 2: General Scheme of the Schlosser Modification

| Step | Reagents/Conditions | Intermediate | Outcome |

| 1. Ylide Addition | Aldehyde, Low Temp, LiX | erythro-Betaine | Formation of the kinetically favored betaine |

| 2. Deprotonation | Strong Base (e.g., PhLi), Low Temp | β-Oxido Ylide | Generation of a new intermediate |

| 3. Protonation | Hindered Proton Source | threo-Betaine | Stereoselective formation of the thermodynamic betaine |

| 4. Elimination | Potassium Base (e.g., KOtBu) | - | Formation of the E-alkene |

This table outlines the general sequence of the Schlosser modification.

Diastereoselective Synthesis Applications

The Wittig reaction with (methoxymethyl)triphenylphosphonium chloride is a valuable tool in complex molecule synthesis, where control of stereochemistry at multiple centers is crucial. When the aldehyde substrate contains a chiral center, particularly at the α-position, the Wittig reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer of the product over the other.

This diastereoselectivity is often governed by Felkin-Anh or related models of non-chelation-controlled addition, where the bulky triphenylphosphonium group of the ylide approaches the carbonyl group from the less sterically hindered face. The inherent facial bias of the chiral aldehyde directs the formation of a specific diastereomer of the initial betaine or oxaphosphetane intermediate, which then translates into the stereochemistry of the final enol ether product.

For example, in the total synthesis of complex natural products, the methoxymethylenation of a chiral aldehyde using (methoxymethyl)triphenylphosphonium chloride can be a key step in establishing a new stereocenter with a high degree of control. The resulting methoxyvinyl group can then be further transformed into other functional groups, carrying the newly established stereochemistry forward. While specific diastereomeric ratios are highly substrate-dependent, the use of (methoxymethyl)triphenylphosphonium chloride has been documented in the synthesis of various natural products, underscoring its utility in diastereoselective transformations. wikipedia.org

Functional Group Compatibility and Substrate Scope of Methoxymethyl Triphenylphosphonium

Broad Functional Group Tolerance in Wittig Reactions

A key advantage of the Wittig reaction employing (methoxymethyl)triphenylphosphonium chloride is its tolerance for a variety of functional groups within the carbonyl substrate. libretexts.org This allows for the direct homologation of complex molecules without the need for extensive protecting group strategies. The reaction is compatible with functional groups such as ethers, and even esters. libretexts.orglumenlearning.com The reagent has been successfully used in the synthesis of complex natural products, highlighting its broad functional group tolerance. sigmaaldrich.com For instance, it has been applied in the total synthesis of the antimalarial drug (+)-artemisinin, the akuammiline (B1256633) alkaloid picrinine, and substituted quinolines. sigmaaldrich.com

The ylide generated from (methoxymethyl)triphenylphosphonium chloride, methoxymethylenetriphenylphosphorane, is considered a non-stabilized ylide. wikipedia.org Generally, non-stabilized ylides are highly reactive and can pose challenges with sensitive functional groups. However, the methoxy (B1213986) group provides a degree of moderation to the ylide's reactivity, contributing to its broad compatibility.

Below is a table summarizing the compatibility of (methoxymethyl)triphenylphosphonium chloride with various functional groups in Wittig reactions.

| Functional Group Present in Substrate | Compatibility | Example of Application |

| Ethers | High | Tolerated in various syntheses. |

| Esters | Moderate to High | Compatible under specific reaction conditions. lumenlearning.com |

| Amides | Moderate | Generally tolerated. ximo-inc.com |

| Nitriles | Moderate | Generally tolerated. ximo-inc.com |

| Alkenes | High | Does not interfere with the Wittig reaction. lumenlearning.com |

| Aromatic Rings | High | Does not interfere with the Wittig reaction. lumenlearning.com |

Reactivity with Sterically Hindered Carbonyl Compounds

The reactivity of Wittig reagents can be significantly influenced by steric hindrance around the carbonyl group. While highly reactive, non-stabilized ylides can often overcome steric challenges, stabilized ylides may fail to react with sterically hindered ketones. libretexts.org Methoxymethylenetriphenylphosphorane, being a non-stabilized ylide, demonstrates good reactivity with a range of ketones, including those with considerable steric bulk. libretexts.orgwikipedia.org

For example, the Wittig reaction using methylenetriphenylphosphorane, a closely related non-stabilized ylide, is capable of converting even a sterically hindered ketone like camphor (B46023) into its corresponding methylene (B1212753) derivative. lumenlearning.comwikipedia.org This suggests that (methoxymethyl)triphenylphosphonium chloride would also exhibit favorable reactivity with sterically demanding substrates. However, in cases of extreme steric hindrance, the reaction may be slow and result in lower yields. libretexts.org In such instances, alternative olefination methods like the Horner–Wadsworth–Emmons reaction might be preferred. libretexts.org

The table below provides a general overview of the reactivity of (methoxymethyl)triphenylphosphonium chloride with different types of carbonyl compounds.

| Carbonyl Compound Type | Reactivity | Notes |

| Aliphatic Aldehydes | High | Generally react readily. |

| Aromatic Aldehydes | High | Generally react readily. |

| Aliphatic Ketones | High | Good reactivity with unhindered and moderately hindered ketones. |

| Aromatic Ketones | High | Good reactivity with unhindered and moderately hindered ketones. |

| Sterically Hindered Ketones | Moderate | Reaction may be slower and yield may be lower. libretexts.org |

Extension to Bis-Ylides and Other Derivatives

The chemistry of phosphonium (B103445) ylides can be extended to include bis-ylides, which are molecules containing two P=C bonds. wikipedia.org These reagents have been successfully prepared and utilized in organic synthesis. wikipedia.org The concept can be applied to derivatives of (methoxymethyl)triphenylphosphonium chloride, allowing for the synthesis of molecules with two homologous aldehyde functionalities.

Furthermore, modifications to the phosphonium salt itself can lead to reagents with altered reactivity and selectivity. For instance, the development of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides has enabled the synthesis of unsaturated organotrifluoroborates via a Wittig reaction. nih.gov This demonstrates the potential for creating novel reagents based on the fundamental structure of (methoxymethyl)triphenylphosphonium chloride to achieve specific synthetic goals.

The following table illustrates the potential for creating derivatives and their applications.

| Derivative Type | Description | Potential Application |

| Bis-(methoxymethyl)triphenylphosphonium salt | A molecule containing two (methoxymethyl)triphenylphosphonium units. | Synthesis of dialdehydes from diketones or dialdehydes. |

| Boron-functionalized phosphonium ylides | Phosphonium ylides incorporating a boronate group. nih.gov | Synthesis of functionalized alkenes for subsequent cross-coupling reactions. nih.gov |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

The structural elucidation and purity assessment of (methoxymethyl)triphenylphosphonium chloride rely heavily on several spectroscopic techniques. These methods probe the molecular framework and provide characteristic fingerprints of the compound. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing this phosphonium (B103445) salt.

¹H NMR spectra provide information about the hydrogen atoms in the molecule. Key signals include those for the methoxy (B1213986) group (CH₃O-), the methylene (B1212753) bridge (-CH₂-), and the aromatic protons of the three phenyl groups. nih.gov

¹³C NMR spectroscopy identifies the carbon environments. nih.gov The spectrum shows distinct peaks for the methoxy carbon, the methylene carbon, and the various carbons of the triphenylphosphine (B44618) moiety (the carbon directly attached to phosphorus, and the ortho, meta, and para carbons). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. longdom.org The FTIR spectrum of (methoxymethyl)triphenylphosphonium chloride shows characteristic bands that confirm the presence of its structural components. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For (methoxymethyl)triphenylphosphonium chloride, HPLC can be used to assess its purity and to monitor its presence in reaction mixtures. longdom.orgnih.gov In some applications, it has been used to identify the compound as a secreted metabolite from microorganisms. longdom.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight and elemental composition. nih.gov The analysis of (methoxymethyl)triphenylphosphonium chloride typically involves observing the cationic component, [ (C₆H₅)₃PCH₂OCH₃]⁺. nih.gov

Spectroscopic Data Summary

| Technique | Observation Type | Key Features Noted |

| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to methoxy, methylene, and phenyl protons. nih.gov |

| ¹³C NMR | Chemical Shift (ppm) | Resonances for methoxy, methylene, and triphenylphosphine carbons. nih.gov |

| IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C-H (aromatic, aliphatic), C-O, and P-C bonds. longdom.orgresearchgate.net |

| HPLC | Retention Time | Used for purity assessment and quantification. nih.gov |

| MS | Mass-to-Charge Ratio (m/z) | Detection of the (Methoxymethyl)triphenylphosphonium cation. nih.gov |

Computational Chemistry and Mechanistic Studies

Computational chemistry offers profound insights into the reactivity and mechanisms of reactions involving (methoxymethyl)triphenylphosphonium ylide (the reactive species derived from the salt). These theoretical studies complement experimental findings, helping to elucidate complex reaction pathways.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. For reactions involving phosphonium ylides, DFT calculations, often using functionals like B3LYP, are employed to determine the geometries of reactants, intermediates, transition states, and products. These calculations help in understanding the distribution of electron density in the ylide, which is crucial for its nucleophilic character in the Wittig reaction. The polarization of the P-C bond in the ylide, with a partial negative charge on the carbon, is a key feature that can be quantified through these methods.

Understanding the mechanism of the Wittig reaction requires a detailed analysis of the potential energy surface, including the identification of transition states and intermediates. Computational studies have explored the reaction pathway, which typically involves the formation of a betaine (B1666868) intermediate followed by its decomposition through a four-membered ring oxaphosphetane intermediate.

Transition state analysis using DFT methods allows for the calculation of activation barriers (reaction energetics) for different steps. For instance, studies on the Wittig reaction of triphenylphosphonium ylides with aldehydes have computationally located the transition states for both the formation of the betaine and the subsequent formation of the oxaphosphetane. These calculations can reveal the rate-determining step of the reaction and explain the stereochemical outcome (E/Z selectivity) by comparing the energies of the different diastereomeric transition states. The solvent's effect on the reaction energetics can also be modeled using methods like the Polarizable Continuum Model (PCM).

While (methoxymethyl)triphenylphosphonium chloride has been identified as a phytotoxin secreted by the fungus Rhizoctonia solani, detailed molecular modeling studies of its interaction with specific enzymes are not extensively documented in the scientific literature. longdom.org Such studies would typically involve molecular docking simulations to predict how the compound might bind to the active site of a target enzyme, followed by molecular dynamics (MD) simulations to understand the stability of the complex and the nature of the interactions. nih.govnih.gov Although the specific enzymatic targets and the detailed toxicological mechanism of this compound remain an area for further investigation, computational approaches are powerful tools that could be applied to elucidate these interactions in the future. longdom.org

Diverse Applications and Emerging Roles of Methoxymethyl Triphenylphosphonium

Catalytic Applications

(Methoxymethyl)triphenylphosphonium salts are instrumental in several catalytic processes, primarily acting as phase transfer catalysts and as precursors in reactions driven by nucleophilic species.

Phase Transfer Catalysis

(Methoxymethyl)triphenylphosphonium chloride is recognized for its efficacy as a phase transfer catalyst (PTC). acs.orgsigmaaldrich.comlibretexts.org Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.govias.ac.in The phosphonium (B103445) salt, with its lipophilic triphenylphosphine (B44618) groups and a charged phosphonium center, can transport anionic reactants from the aqueous or solid phase into the organic phase where the reaction occurs. nih.govprinceton.edu This transfer overcomes the insolubility of the reacting species, often leading to faster reaction rates, milder reaction conditions, and higher yields compared to conventional methods. nih.gov The use of PTCs like (methoxymethyl)triphenylphosphonium chloride is considered an environmentally friendly approach as it can reduce the need for harsh organic solvents and expensive, moisture-sensitive reagents. ias.ac.in

Nucleophilic Catalysis in Organic Transformations

A significant application of (methoxymethyl)triphenylphosphonium chloride is its role as a precursor to a phosphorus ylide in the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) from carbonyl compounds. sigmaaldrich.comwikipedia.org The process begins with the deprotonation of the phosphonium salt by a strong base to form a nucleophilic phosphonium ylide, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.com This highly nucleophilic ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The ensuing reaction cascade proceeds through a cyclic intermediate, an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. libretexts.orgwikipedia.orgresearchgate.net This transformation is a powerful tool for carbon chain extension and is fundamental in the synthesis of complex organic molecules. masterorganicchemistry.com

Applications in Materials Science

The unique properties of (methoxymethyl)triphenylphosphonium compounds extend to the field of materials science, where they serve as valuable building blocks.

Intermediates for Liquid Crystals

(Methoxymethyl)triphenylphosphonium chloride is cited as an intermediate in the synthesis of liquid crystals. acs.orgnih.gov Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, finding widespread use in display technologies like LCDs. nih.gov The synthesis of liquid crystal molecules often involves the precise assembly of rigid core structures and flexible tail groups. sigmaaldrich.com Phosphonium salts can be utilized in the synthetic routes to create the specific molecular architectures required for liquid crystalline behavior.

Agricultural Chemical Synthesis

In the context of agriculture, (methoxymethyl)triphenylphosphonium has been identified in a role directly impacting plant health.

Research has led to the isolation and identification of (methoxymethyl)triphenylphosphonium chloride (MMC) as a novel phytotoxin produced by the cosmopolitan fungus Rhizoctonia solani AG-3 TB. umich.edu This fungus is a significant plant pathogen, causing diseases in a wide range of crops and leading to substantial economic losses. umich.edu Studies have shown that the isolated MMC can induce necrotic lesions on leaves, reduce chlorophyll (B73375) content, and damage plant cellular structures. umich.edu This discovery highlights the compound's role as a natural toxin in plant-pathogen interactions and provides valuable insight into the toxicology of R. solani. umich.edu Additionally, a patented method describes the use of (methoxymethyl)triphenylphosphonium chloride in the synthesis of 2-cyclopropylpropanal, a chemical intermediate that can be used in the production of various organic molecules, potentially including those with agricultural applications. guidechem.com

Biological and Medicinal Chemistry Applications

(Methoxymethyl)triphenylphosphonium chloride is a crucial reagent in the synthesis of numerous biologically active compounds with significant therapeutic potential. Its primary role in this field is as a Wittig reagent for constructing key structural motifs within complex natural products and synthetic drugs.

One of its most notable applications is in the total synthesis of the antimalarial drug (+)-artemisinin. sigmaaldrich.comumich.edu The Wittig reaction utilizing (methoxymethyl)triphenylphosphonium chloride is a key step in creating a necessary vinyl ether intermediate on the path to this life-saving medication. umich.edu

The compound is also instrumental in the synthesis of cephalotaxine, an antiviral and antitumor agent. acs.orgsigmaaldrich.comfishersci.pt Furthermore, it is employed in preparing the Taxol-A fragment, a component related to the widely used anticancer drug, Taxol. sigmaaldrich.comlibretexts.org

Other significant applications include its use in the synthesis of:

Substituted quinolines: A class of compounds with a broad range of biological activities. sigmaaldrich.com

Akuammiline (B1256633) alkaloids like picrinine, which are complex natural products with potential pharmacological properties. sigmaaldrich.com

7H-pyrrolo[2,3-d]pyrimidine derivatives that act as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). sigmaaldrich.com STAT6 inhibitors are being investigated for the treatment of conditions like asthma. nih.gov

The following table summarizes some of the key biologically active molecules synthesized using (methoxymethyl)triphenylphosphonium chloride and their therapeutic relevance.

| Synthesized Compound/Class | Biological/Medicinal Significance |

| (+)-Artemisinin | Antimalarial drug sigmaaldrich.comumich.edu |

| Cephalotaxine | Antiviral and antitumor agent acs.orgsigmaaldrich.com |

| Taxol-A Fragment | Component for the synthesis of anticancer agents sigmaaldrich.comlibretexts.org |

| STAT6 Inhibitors | Potential treatment for asthma sigmaaldrich.comnih.gov |

| Substituted Quinolines | Class of compounds with diverse biological activities sigmaaldrich.com |

| Akuammiline Alkaloids | Complex natural products with potential pharmacology sigmaaldrich.com |

Bioconjugation Techniques

(Methoxymethyl)triphenylphosphonium chloride is a key component for the Wittig reaction, a method that converts aldehydes and ketones into alkenes. This phosphonium salt is used to generate an ylide, specifically a phosphonium ylide, which is a reactive intermediate with a negatively charged carbon adjacent to a positively charged phosphorus atom. The synthesis of the phosphonium ylide from its salt precursor typically involves deprotonation with a strong base.

The Wittig reaction, for which (Methoxymethyl)triphenylphosphonium is a reagent, is being explored for its utility in bioconjugation—the process of chemically linking molecules to biomolecules like proteins. This method offers a pathway to form stable carbon-carbon double bonds, connecting a payload to a protein. For instance, phosphonium ylides can react with aldehyde groups that have been introduced onto peptides and proteins to form a stable alkene linkage. This approach is gaining attention because the resulting alkene bond can offer greater stability compared to other common bioconjugation linkages. However, the use of traditional triphenylphosphonium ylides can be limited in biological applications due to their lipophilic (fat-soluble) nature, which can reduce their solubility in the aqueous environments required for most bioconjugate chemistry.

Development of Fluorescent Probes for Biological Imaging

The triphenylphosphonium (TPP) cation, the core structure of (Methoxymethyl)triphenylphosphonium, has been widely adopted as a vector for delivering molecules to mitochondria within living cells. researchgate.netgoogle.com This targeting ability stems from the unique properties of the TPP cation, which is both lipophilic and positively charged. researchgate.net These characteristics allow it to pass through the mitochondrial membranes and accumulate inside, driven by the organelle's negative membrane potential. google.com

This principle is harnessed in the development of fluorescent probes for biological imaging. ajrconline.orgi-scholar.in Researchers design probes by attaching a fluorescent molecule (a fluorophore) to the TPP cation. ajrconline.org The resulting TPP-fluorochrome conjugate is then transported specifically to the mitochondria, allowing for high-resolution imaging of the organelle's structure and function. researchgate.netajrconline.org While a wide variety of fluorophores have been attached to the TPP moiety, the development of nanoparticle-based probes functionalized with triphenylphosphonium represents a significant advancement for subcellular imaging. researchgate.neti-scholar.in These nanoprobes can be used to study mitochondrial morphology and track dynamic processes within the cell. researchgate.net The unique chemical structure of TPP, with its cationic phosphonium center and lipophilic phenyl groups, facilitates this specific mitochondrial accumulation. researchgate.net

Role as a Phytotoxin in Microbial Metabolites

Recent research has identified (Methoxymethyl)triphenylphosphonium chloride (MMC) as a naturally occurring phytotoxin produced by the fungus Rhizoctonia solani AG-3 TB, a widespread pathogen responsible for significant crop diseases and economic losses. researchgate.netnih.gov This discovery marks the first time MMC has been reported as a secondary metabolite from a microorganism. researchgate.net The compound was isolated and identified from the fungus using techniques such as high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). researchgate.netnih.gov

When applied to plants, pure MMC induces a range of toxic effects. researchgate.netnih.gov Studies have shown that treating tobacco (Nicotiana tabacum) leaves with MMC at concentrations as low as 5 to 20 μg/mL can cause visible necrotic lesions. researchgate.net At higher concentrations (20, 50, and 100 μg/mL), the compound leads to obvious necrosis, an increase in damaging active oxygen species (AOS), a decrease in chlorophyll content, and damage to the plant's cellular structure. researchgate.netnih.gov This phytotoxic activity highlights a pathogenic mechanism for R. solani and provides new insights into the toxicology of this fungus. researchgate.net

Table 1: Phytotoxic Effects of (Methoxymethyl)triphenylphosphonium Chloride (MMC) on N. tabacum Leaves

| Concentration of MMC | Observed Effect | Reference |

| 5 µg/mL | Induction of necrotic lesions. | researchgate.net |

| 10 µg/mL | Induction of necrotic lesions. | researchgate.net |

| 20 µg/mL | Causes obvious necrosis, increases active oxygen species (AOS), decreases chlorophyll, and damages cellular structure. | researchgate.netnih.gov |

| 50 µg/mL | Causes obvious necrosis, increases active oxygen species (AOS), decreases chlorophyll, and damages cellular structure. | researchgate.netnih.gov |

| 100 µg/mL | Causes obvious necrosis, increases active oxygen species (AOS), decreases chlorophyll, and damages cellular structure. | researchgate.netnih.gov |

Corrosion Inhibition Studies (e.g., Carbon Steel in Acid Media)

(Methoxymethyl)triphenylphosphonium chloride (MMTP Cl) has been investigated as a corrosion inhibitor for carbon steel in acidic environments. researchgate.netajrconline.org One study specifically examined its effectiveness on XC70 carbon steel submerged in a 0.5M sulfuric acid (H2SO4) medium. researchgate.netajrconline.org The inhibitory efficacy of this phosphonium salt was evaluated using multiple techniques, including potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and the gravimeter (weight loss) method. researchgate.netajrconline.org

The results of the study demonstrated that (Methoxymethyl)triphenylphosphonium chloride functions as an effective corrosion inhibitor. researchgate.net The compound acts by adsorbing onto the metal surface, forming a protective layer that hinders the corrosive action of the acid. researchgate.netajrconline.org The mechanism of this protection is chemical adsorption (chemisorption), and the process follows the Langmuir adsorption isotherm model. researchgate.netajrconline.org The investigation found that the optimal concentration for inhibition was 1 ppm, which achieved a significant reduction in the corrosion rate. researchgate.netajrconline.org

Table 2: Corrosion Inhibition Performance of (Methoxymethyl)triphenylphosphonium Chloride

| Parameter | Value / Finding | Reference |

| Compound | (Methoxymethyl)triphenylphosphonium chloride (MMTP Cl) | researchgate.netajrconline.org |

| Metal | XC70 Carbon Steel | ajrconline.org |

| Corrosive Medium | 0.5M H2SO4 | researchgate.netajrconline.org |

| Inhibition Mechanism | Chemical adsorption on the steel surface. | researchgate.netajrconline.org |

| Adsorption Model | Langmuir Isotherm | researchgate.netajrconline.org |

| Optimal Concentration | 1 ppm | researchgate.netajrconline.org |

| Inhibition Efficiency (at 1 ppm) | 74.19% | researchgate.netajrconline.org |

Strategic Importance in Complex Organic Synthesis

Total Synthesis of Natural Products

The strategic application of (methoxymethyl)triphenylphosphonium chloride is prominently featured in the total synthesis of numerous intricate natural products. This reagent provides a reliable method for introducing crucial aldehyde functionalities, often as a prelude to subsequent cyclization or chain-extension reactions.

(+)Artemisinin : In the stereoselective total synthesis of this vital antimalarial drug, the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride is a key step. It is employed to convert a ketone intermediate into a methylvinyl ether. This transformation is critical for building the complex tetracyclic framework of the molecule.

Akuammiline (B1256633) Alkaloid Picrinine : The first total synthesis of picrinine, a complex, cage-like alkaloid, utilizes a Wittig olefination with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide. This reaction converts an epoxide-containing intermediate into a crucial enal, which is a necessary precursor for subsequent delicate, late-stage transformations to complete the intricate polycyclic skeleton.

Taxol-A Fragment : The synthesis of fragments of Taxol, a prominent anticancer agent, has also employed this Wittig reagent. In the Wender Taxol total synthesis, methoxymethylenetriphenylphosphorane was used for the homologation of a ketone to an extended aldehyde, demonstrating the reagent's utility in building the densely functionalized Taxol core. wikipedia.org

Cephalotaxine : (Methoxymethyl)triphenylphosphonium chloride is utilized in synthetic routes toward Cephalotaxine, an alkaloid that has demonstrated antiviral and antitumor properties. researchgate.net The reagent facilitates the introduction of a key carbon atom necessary for constructing the molecule's unique pentacyclic structure.

(-)-Gymnodimine, Linalool Oxide, Rotundisine, Nemorensic Acid, and Leucascandrolide : While (methoxymethyl)triphenylphosphonium chloride is a versatile reagent, it is important to note that many prominent total syntheses of other complex natural products rely on different strategic transformations. For instance, the total synthesis of the marine toxin (-)-Gymnodimine often features key steps like the Diels-Alder reaction, Barbier-type macrocyclization, and vinylogous Mukaiyama aldol additions. nih.govnih.gov Similarly, common synthetic routes to Linalool Oxide involve the epoxidation and subsequent cyclization of linalool. google.com The syntheses of Rotundisine and Nemorensic Acid have been achieved through strategies involving radical cyclizations to form key tetrahydrofuran intermediates. nih.govprinceton.edu Furthermore, reported total syntheses of the macrolide Leucascandrolide have utilized methods such as hydrolytic kinetic resolution and Lewis acid-promoted annulations to construct the core structure. organic-chemistry.org

Quinine : In the landmark first stereoselective total synthesis of the antimalarial drug Quinine by Gilbert Stork, (methoxymethyl)triphenylphosphonium chloride plays a pivotal role. synarchive.comudel.edunih.gov It is used to react with a key ketone intermediate, converting it into a methoxyvinyl group. synarchive.com Subsequent acidic hydrolysis of this enol ether unmasks an aldehyde, which is essential for elaborating the vinyl group characteristic of the Quinine structure. wikipedia.orgwikipedia.orgresearchgate.net

Table 1: Application in the Total Synthesis of Natural Products

| Natural Product | Role of (Methoxymethyl)triphenylphosphonium Chloride | Significance in Synthesis |

|---|---|---|

| (+)-Artemisinin | Reacts with a ketone to form a key methylvinyl ether intermediate. | Essential for constructing the complex tetracyclic endoperoxide lactone core. |

| Akuammiline Alkaloid Picrinine | Converts an epoxide intermediate to an enal via Wittig olefination. | Provides a crucial building block for late-stage transformations to form the cage-like structure. mcmaster.ca |

| Taxol | Used in the Wender synthesis for the homologation of a ketone to an aldehyde. wikipedia.org | Facilitates the construction of the densely functionalized A-ring of the Taxol core. wikipedia.orgscispace.com |

| Cephalotaxine | Introduction of a formyl group equivalent. | Enables the assembly of the pentacyclic framework of the antiviral and antitumor alkaloid. researchgate.net |

| Quinine | Converts a ketone to a methoxyvinyl group, which is then hydrolyzed to an aldehyde. synarchive.com | Key step in the Stork synthesis for the stereoselective introduction of the C3 vinyl group. wikipedia.orgsynarchive.comwikipedia.org |

Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules

Beyond natural product synthesis, (methoxymethyl)triphenylphosphonium chloride is instrumental in creating pharmaceutical intermediates and other molecules with significant biological activity. Its ability to reliably install an aldehyde group makes it a valuable tool in medicinal chemistry for building diverse molecular scaffolds.

Renin Inhibitor MK-1597 : This reagent has been employed in practical, enantioselective synthetic routes toward the renin inhibitor MK-1597 (also known as ACT-178882), a molecule investigated for the treatment of hypertension. researchgate.netnih.gov

STAT6 Inhibitors : The synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, which act as potent and orally active inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), involves the use of (methoxymethyl)triphenylphosphonium chloride. The STAT6 signaling pathway is a target for therapeutic intervention in allergic and inflammatory diseases like asthma.

Substituted Quinolines : A convenient synthesis of substituted quinolines utilizes this Wittig reagent. It reacts with ortho-isocyanoaryl carbonyl compounds to form o-isocyano-β-methoxystyrenes. These intermediates can then undergo cyclization upon reaction with various nucleophiles to afford the quinoline ring system, a common scaffold in pharmaceuticals.

Insect Pheromones : The Wittig reaction is a suitable and established method for the chemical synthesis of various insect pheromones, many of which are aldehydes or contain (Z)-olefinic double bonds. wikipedia.orgnih.gov The homologation of a simpler ketone or aldehyde using (methoxymethyl)triphenylphosphonium chloride provides a direct route to aldehyde pheromones after hydrolysis of the intermediate enol ether. This approach is valuable for producing these semiochemicals for use in environmentally benign pest management strategies. nih.govrsc.org

Table 2: Application in the Synthesis of Biologically Active Molecules

| Molecule/Class | Role of (Methoxymethyl)triphenylphosphonium Chloride | Biological Significance |

|---|---|---|

| Renin Inhibitor MK-1597 | Used in synthetic routes for carbon chain extension. researchgate.net | Target for the treatment of hypertension. nih.gov |

| STAT6 Inhibitors | Key reagent in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives. | Inhibition of STAT6 is a therapeutic strategy for asthma and allergic diseases. |

| Substituted Quinolines | Forms o-isocyano-β-methoxystyrenes as precursors to the quinoline ring. | The quinoline scaffold is prevalent in many pharmaceutical agents. |

| Insect Pheromones | One-carbon homologation of carbonyls to form aldehyde pheromones. wikipedia.org | Used in pest control through mating disruption, offering an alternative to insecticides. nih.gov |

Future Research Directions and Perspectives

Innovations in Green Chemistry for Synthesis and Application

The traditional Wittig reaction, while effective, is often criticized for its poor atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wordpress.com Future research is increasingly directed towards developing greener synthetic routes and applications for (methoxymethyl)triphenylphosphonium chloride.

Key areas of innovation include:

Solvent-Free and Aqueous Conditions: A significant push is being made to move away from hazardous organic solvents. Research into solvent-free Wittig reactions, where reactants are ground together, and reactions conducted in water are promising alternatives that reduce environmental impact. wordpress.combeyondbenign.org One-pot aqueous Wittig reactions have been developed that show high E:Z stereoselectivity with stabilized ylides. sciepub.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the Wittig reaction of (methoxymethyl)triphenylphosphonium chloride with aldehydes and ketones, reducing reaction times to as little as three minutes while maintaining good yields. rsc.orgresearchgate.net This not only improves efficiency but also reduces energy consumption, aligning with the principles of green chemistry.

Catalytic Approaches: A major goal is to render the Wittig reaction catalytic. This involves the in situ regeneration of the phosphine (B1218219) from the phosphine oxide byproduct, which would significantly improve atom economy. rsc.orgnih.gov While challenging due to the stability of the P=O bond, progress is being made using various reducing agents like silanes. rsc.orguta.edu

Exploration of Advanced Stereoselective Control Beyond Traditional Wittig Methodologies

The stereochemical outcome of the Wittig reaction is a critical aspect, and moving beyond traditional control methods is a key area of future research. The stereochemistry of the resulting alkene is typically dependent on the stability of the phosphonium (B103445) ylide. organic-chemistry.orgchemtube3d.com

Future explorations in stereoselective control include:

Modified Ylides: The nature of the ylide dictates the E/Z selectivity of the alkene product. While non-stabilized ylides generally lead to (Z)-alkenes and stabilized ylides favor (E)-alkenes, research is ongoing to fine-tune this selectivity. organic-chemistry.orgthermofisher.com The Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, allows for the conversion of the initially formed erythro betaine (B1666868) to the more stable threo betaine, leading to the (E)-alkene. thermofisher.comwikipedia.org

Bulky Phosphonium Salts: The synthesis of phosphonium salts with sterically demanding substituents is an emerging strategy to influence the stereochemical course of the reaction. nih.gov These bulky groups can create a specific steric environment around the phosphorus center, potentially leading to higher diastereoselectivity in the formation of the oxaphosphetane intermediate and, consequently, the final alkene. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of (methoxymethyl)triphenylphosphonium chloride into continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. researchgate.netnih.gov

Key developments in this area include:

Flow Chemistry for Aldehyde Synthesis: Continuous flow processes are being developed for various transformations, including the synthesis of aldehydes which are key starting materials for the Wittig reaction. researchgate.netresearchgate.net The use of microreactors in flow chemistry offers enhanced heat and mass transfer, leading to better reaction control and yields. nih.govmdpi.com

Tandem Reactions in Flow: Flow chemistry enables the telescoping of multiple reaction steps, reducing the need for intermediate purification. A notable example is the tandem Wittig-Michael reaction in a flow system for the synthesis of C-glycosylacetates, demonstrating the potential for complex molecule synthesis. nih.gov

Automated Synthesis Platforms: Automated systems are being developed to streamline the synthesis process, from reagent handling to purification and analysis. chemtube3d.comlibretexts.org These platforms can be programmed to perform multi-step syntheses, including Wittig reactions, which can accelerate the discovery and optimization of new chemical entities.

Expansion into Novel Catalytic Cycles

Beyond making the Wittig reaction itself catalytic, researchers are exploring the involvement of phosphonium ylides, including the one derived from (methoxymethyl)triphenylphosphonium chloride, in entirely new catalytic cycles.

Future directions in this area are:

Phosphine Regeneration: The primary challenge in a catalytic Wittig reaction is the efficient reduction of the triphenylphosphine oxide byproduct back to triphenylphosphine. rsc.orgnih.gov Developing milder and more selective reducing agents is crucial for the viability of such catalytic cycles. rsc.orguta.edu

Phosphorus Ylides in Photoredox Catalysis: Phosphorus ylides are being investigated as participants in photoredox catalytic cycles. These reactions, initiated by visible light, can lead to novel transformations and the construction of complex molecular architectures under mild conditions. chemrxiv.org

Annulation Reactions: In situ generated phosphorus ylides can participate in powerful annulation reactions to construct carbocyclic and heterocyclic systems. researchgate.net This expands the utility of phosphonium salts beyond simple olefination.

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers exciting new avenues for the application of (methoxymethyl)triphenylphosphonium chloride and its derivatives.

Promising areas of interdisciplinary research include:

Bioactive Molecules: (Methoxymethyl)triphenylphosphonium chloride (MMC) has been identified as a phytotoxin produced by the fungus Rhizoctonia solani, a significant plant pathogen. nih.gov This discovery opens up research into its mode of action and its potential as a lead compound for the development of new herbicides or fungicides. The compound has been shown to induce necrosis, increase active oxygen species, and decrease chlorophyll (B73375) content in plants. nih.gov

Mitochondrial Targeting: The triphenylphosphonium (TPP) cation is a well-known "smart carrier" that can deliver molecules specifically to mitochondria due to the large mitochondrial membrane potential. nih.govacs.orgnih.govrsc.org This provides a powerful strategy for developing new therapeutic and diagnostic agents. By attaching a bioactive cargo to the TPP moiety, researchers can achieve high concentrations of the compound within the mitochondria, which are key organelles in cell metabolism and apoptosis. nih.govacs.orgnih.govrsc.org This approach has been successfully used to deliver drugs like paclitaxel (B517696) to overcome multidrug resistance in cancer cells. nih.gov The (methoxymethyl)triphenylphosphonium scaffold could be used to design novel mitochondria-targeted drugs.

Synthesis of Natural Products: (Methoxymethyl)triphenylphosphonium chloride is a key reagent in the total synthesis of various biologically active natural products, including the antimalarial drug (+)-artemisinin, the alkaloid picrinine, and substituted quinolines. sigmaaldrich.comsigmaaldrich.com Future research will likely continue to leverage this reagent for the efficient construction of complex and medicinally important molecules. wikipedia.org

Q & A

Basic: What are the established synthetic methodologies for preparing (methoxymethyl)triphenylphosphonium chloride, and how are reaction conditions optimized?

Answer:

The compound is commonly synthesized via alkylation of triphenylphosphine with chloromethyl methyl ether under anhydrous conditions. A Wittig reagent preparation method involves deprotonation of (methoxymethyl)triphenylphosphonium chloride with strong bases like potassium tert-butylate in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 0°C, followed by reaction with aldehydes . Optimization includes:

- Temperature control : Maintaining 0°C during deprotonation prevents side reactions.

- Solvent selection : DMSO enhances ylide stability but requires inert atmospheres, while THF offers milder conditions .

- Purification : Recrystallization from ether or ethanol yields high-purity product (>97.0%) .

Basic: What safety protocols are critical when handling (methoxymethyl)triphenylphosphonium derivatives?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates or decomposition products (e.g., phosphorus oxides) .

- Waste disposal : Segregate halogenated waste for professional treatment due to potential environmental persistence .

- Storage : Store at 4°C in airtight containers to prevent hydrolysis .

Advanced: How does the reactivity of (methoxymethyl)triphenylphosphonium chloride in Wittig reactions compare to other phosphonium salts?

Answer: